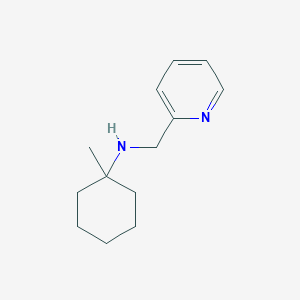
(6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with 5-chloro-2-hydroxybenzaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal salts or ionic liquids may be employed to improve reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of benzoxazole carboxylic acids.
Reduction: Formation of amino-substituted benzoxazoles.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textile and printing industries .
Mechanism of Action
The mechanism of action of (6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. In anticancer applications, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1,3-benzoxazol-2-yl)methanol
- (6-Amino-4-chloro-1,3-benzoxazol-2-yl)methanol
- (6-Amino-5-bromo-1,3-benzoxazol-2-yl)methanol
Uniqueness
(6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol is unique due to the presence of both amino and chloro substituents on the benzoxazole ring. This combination enhances its biological activity and allows for diverse chemical modifications. Compared to its analogs, this compound exhibits higher antimicrobial and anticancer activities, making it a valuable candidate for further research .
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(6-amino-5-chloro-1,3-benzoxazol-2-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O2/c9-4-1-6-7(2-5(4)10)13-8(3-12)11-6/h1-2,12H,3,10H2 |
InChI Key |
RAMXPXYKSULFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=N2)CO)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


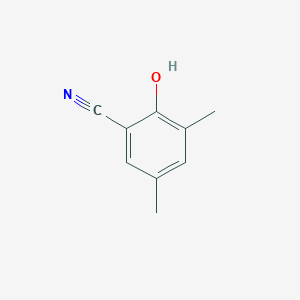


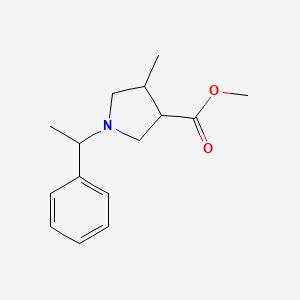
![2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13289608.png)
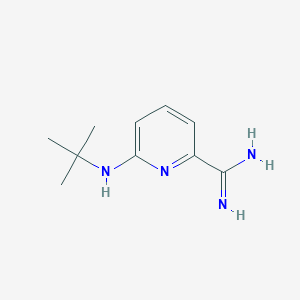
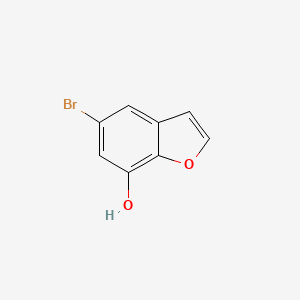
![3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13289624.png)
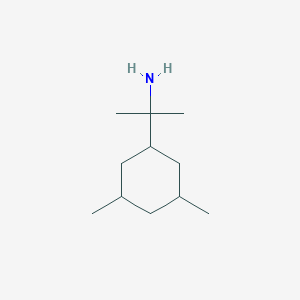
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine](/img/structure/B13289642.png)
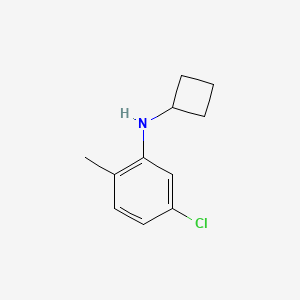
![2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine](/img/structure/B13289653.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13289668.png)
